molecular formula C8H12N2O2 B15071556 4-imino-1-oxa-3-azaspiro[4.5]decan-2-one

4-imino-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B15071556
M. Wt: 168.19 g/mol
InChI Key: UWSODYVSKWWDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one is a chemical compound with a unique spiro structure, which includes an oxazolidine ring fused to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a carbonyl compound. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-imino-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific spiro structure and the presence of both imino and oxa groups. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-imino-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C8H12N2O2/c9-6-8(12-7(11)10-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11)

InChI Key

UWSODYVSKWWDFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=N)NC(=O)O2

Origin of Product

United States

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